molecular formula C13H17NO2 B1310676 (E)-tert-Butyl 4-methylbenzylidenecarbamate CAS No. 479423-39-7

(E)-tert-Butyl 4-methylbenzylidenecarbamate

Cat. No. B1310676
M. Wt: 219.28 g/mol
InChI Key: YPMZMZVHKHOHPH-NTEUORMPSA-N
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Description

The compound "(E)-tert-Butyl 4-methylbenzylidenecarbamate" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic strategies that could be relevant to the understanding of similar tert-butyl carbamate compounds. For instance, the asymmetric synthesis of tert-butyl carbamate derivatives with functionalized cyclopentane structures is reported, which could provide insights into the synthesis of other tert-butyl carbamate compounds . Additionally, the synthesis of a tert-butyl carbamate with an amino-substituted methoxyphenyl group is described, which is an important intermediate in biologically active compounds . These studies highlight the significance of tert-butyl carbamate derivatives in medicinal chemistry and their complex synthetic routes.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is often achieved through multi-step reactions. In one study, a domino reaction involving Michael addition, intramolecular cyclisation, and selective hydrolysis is used to synthesize orthogonally functionalized cyclopentane derivatives . Another study describes a three-step synthesis involving acylation, nucleophilic substitution, and reduction to produce a tert-butyl carbamate intermediate used in the synthesis of biologically active compounds . These methods demonstrate the complexity and precision required in the synthesis of tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized using various spectroscopic methods and X-ray crystallography. For example, Schiff base compounds derived from tert-butyl carbamate precursors are characterized using FTIR, 1H and 13C NMR spectroscopy, and their crystal structures are determined by X-ray crystallographic analysis . These analyses reveal the presence of intramolecular hydrogen bonding, which can influence the stability and reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbamate derivatives can be influenced by their molecular structure. The presence of intramolecular hydrogen bonds, as observed in some of the synthesized compounds, can affect the compounds' behavior in subsequent chemical reactions . The studies do not directly address the chemical reactions of "(E)-tert-Butyl 4-methylbenzylidenecarbamate," but the reported reactivity of related compounds can provide a basis for predicting its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are closely related to their molecular structures. The studies provide detailed characterization of the synthesized compounds, which includes thermal properties and molecular geometry . These properties are essential for understanding the behavior of these compounds under different conditions and for their potential applications in various fields, such as pharmaceuticals.

Scientific Research Applications

Organic Synthesis Methodologies

Research has demonstrated the utility of tert-butyl and related compounds in organic synthesis, particularly in highly diastereoselective and stereodivergent reactions. For example, a study by Csatayová et al. (2011) highlights the application of tert-butyl sorbate and related compounds in the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, showcasing their effectiveness in aminohydroxylation and dihydroxylation reactions (Csatayová et al., 2011). Similarly, Davies et al. (2009) employed tert-butyl (E)-3-(2'-aminophenyl)propenoate in a tandem conjugate addition/cyclization protocol for generating 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, demonstrating the compounds' utility in facilitating complex chemical transformations with high diastereo- and enantioselectivity (Davies et al., 2009).

Polymer Stabilization

The stabilizing mechanism of tert-butyl-based compounds for polymers has also been a focus of scientific research. Yachigo et al. (1988) explored the effectiveness of 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate as a thermal stabilizer for butadiene type polymers, highlighting a unique bifunctional mechanism that traps polymer radicals and facilitates fast hydrogen transfer, resulting in stable phenoxyl radicals (Yachigo et al., 1988).

Material Science

In the realm of material science, compounds like "(E)-tert-Butyl 4-methylbenzylidenecarbamate" have been utilized in the development of novel materials with potential applications in sensor technology and polymer chemistry. For instance, the synthesis and characterization of new monomeric antioxidants containing hindered phenol for protecting polypropylene against thermal oxidation demonstrate the compounds' potential in enhancing the durability and lifespan of polymeric materials (Pan et al., 1998).

Safety And Hazards

Studies have raised the issue that enzacamene acts as an endocrine disruptor . There is controversy about the estrogenic effects of enzacamene and while one study showed only a relatively minor effect . In addition, there is some evidence that enzacamene may suppress the pituitary-thyroid axis, leading to hypothyroidism .

Future Directions

The potential adverse effects of UV-filter pollution in marine environments have been the focus of research in recent years . This systematic review aims to determine the extent of this emerging problem, both quantitatively and qualitatively, combining temporal and science mapping analyses to explore the development of the field of UV-filters in the marine environment . This review highlights the need for more research efforts to fill the knowledge gaps on the realistic effects these compounds may have when considered individually, in combination, or as subsequent exposures .

properties

IUPAC Name

tert-butyl (NE)-N-[(4-methylphenyl)methylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-5-7-11(8-6-10)9-14-12(15)16-13(2,3)4/h5-9H,1-4H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMZMZVHKHOHPH-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459445
Record name tert-Butyl [(E)-(4-methylphenyl)methylidene]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-tert-Butyl 4-methylbenzylidenecarbamate

CAS RN

479423-39-7
Record name tert-Butyl [(E)-(4-methylphenyl)methylidene]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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